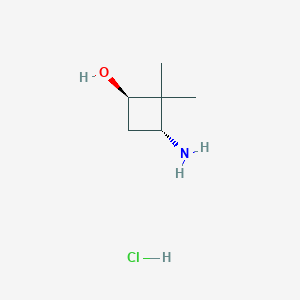

trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride

Descripción

trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride (CAS: 1434142-03-6) is a cyclobutane-derived compound with a molecular formula of C₆H₁₄ClNO and a molecular weight of 151.63 g/mol. It is a hydrochloride salt characterized by a trans-configuration of the amino and hydroxyl groups on the cyclobutane ring, along with two methyl substituents at the 2-position.

The compound is commercially available with a purity of ≥97% (Aladdin Scientific) and is stored under standard laboratory conditions . Limited data on its melting point, solubility, or specific pharmacological activity are publicly available, highlighting a need for further research.

Propiedades

IUPAC Name |

(1R,3R)-3-amino-2,2-dimethylcyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(2)4(7)3-5(6)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVWYQLMVRTELZ-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1O)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C[C@H]1O)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride typically involves the following steps:

Cyclobutane Ring Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through a of appropriate precursors.

Introduction of Amino Group: The amino group is introduced via an amination reaction, where an appropriate amine is reacted with the cyclobutane derivative under controlled conditions.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride can undergo oxidation reactions, where the amino group is oxidized to form corresponding oxides or nitro compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: Substitution reactions can occur at the amino group or the cyclobutane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, alkylating agents, and other electrophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Pharmaceuticals:

trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride serves as a crucial building block in the synthesis of various pharmaceuticals. Its unique structure allows it to be incorporated into more complex molecules, facilitating the development of novel therapeutic agents.

Reactivity:

The compound can undergo several chemical reactions typical of amino alcohols, including:

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Substitution Reactions: The amino group can participate in nucleophilic substitutions, leading to the formation of derivatives such as amides and esters.

Biological Research

Cell-Penetrating Peptides (CPPs):

Recent studies have highlighted the potential of trans-3-amino-2,2-dimethylcyclobutanol hydrochloride in the development of cell-penetrating peptides. These peptides have been shown to effectively deliver drugs targeting Leishmania parasites, demonstrating low cytotoxicity against human cells while exhibiting significant microbicidal activity against the parasites .

Mechanism of Action:

The mechanism involves the compound's ability to form hydrogen bonds and electrostatic interactions with specific molecular targets, enhancing drug delivery efficacy. The structural rigidity provided by the cyclobutane ring contributes to stabilizing these interactions .

Therapeutic Applications

Drug Delivery Systems:

Trans-3-amino-2,2-dimethylcyclobutanol hydrochloride has been explored as a component in drug delivery systems (DDS). Research indicates that peptides incorporating this compound can enhance the solubility and intracellular delivery of chemotherapeutic agents like Doxorubicin. This is particularly beneficial for targeting resistant pathogens such as Leishmania .

Case Study:

A study demonstrated that peptides based on trans-3-amino-2,2-dimethylcyclobutanol hydrochloride exhibited improved delivery efficiency compared to traditional vectors like TAT (transactivator of transcription), making them promising candidates for anti-Leishmania therapies .

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, trans-3-amino-2,2-dimethylcyclobutanol hydrochloride is utilized in producing specialty chemicals and materials. Its properties make it suitable for applications in polymer chemistry and the development of advanced materials .

Data Table: Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects | Potential Applications |

|---|---|---|---|

| Cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride | Similar cyclobutane structure | Different stereochemistry may affect biological activity | Drug delivery systems |

| trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride | Cyclobutane ring with amino alcohol | Enhanced solubility and efficacy in drug delivery | Anti-Leishmania therapies |

| 3-Aminocyclobutanol | Lacks methyl groups on cyclobutane | Simpler structure may result in different reactivity | Limited pharmaceutical applications |

Mecanismo De Acción

The mechanism of action of trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride involves its interaction with specific molecular targets. The amino group and the cyclobutane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Compounds

cis-3-Amino-2,2-dimethylcyclobutanol Hydrochloride

The cis-isomer (CAS: 1434141-93-1) shares the same molecular formula and weight as the trans-isomer but differs in stereochemistry. This spatial distinction significantly impacts properties:

- Synthesis and Cost: The cis-isomer is notably more expensive (e.g., €1,851/g from Apollo Scientific), suggesting higher synthetic complexity or lower yield compared to the trans-isomer .

- Applications : Both isomers may serve as chiral building blocks, but stereochemical differences could influence their interactions in asymmetric catalysis or drug metabolism.

| Property | trans-Isomer | cis-Isomer |

|---|---|---|

| CAS Number | 1434142-03-6 | 1434141-93-1 |

| Molecular Weight | 151.63 g/mol | 151.63 g/mol |

| Commercial Availability | ≥97% purity (Aladdin Scientific) | High cost (€1,851/g) |

Other Hydrochloride Salts with Cyclic Amine Motifs

a) Benzydamine Hydrochloride (CAS: Not provided)

- Structure : Contains a benzyl-substituted indazole ring.

- Use : Analgesic and anti-inflammatory agent .

- Key Difference : The aromatic indazole ring in benzydamine contrasts with the aliphatic cyclobutane in the target compound, leading to divergent pharmacological targets.

b) Memantine Hydrochloride (CAS: Not provided)

- Structure : Adamantane backbone with a primary amine.

- Use : NMDA receptor antagonist for Alzheimer’s disease .

- Key Difference: Memantine’s rigid adamantane framework enhances blood-brain barrier penetration, a feature absent in the cyclobutanol-based trans-compound.

c) Chlorphenoxamine Hydrochloride (CAS: Not provided)

Actividad Biológica

trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride (CAS: 1434142-03-6) is a compound that has garnered attention due to its potential biological activities, particularly in the context of immunological disorders and metabolic diseases. This article will delve into its chemical properties, biological mechanisms, and relevant research findings.

The compound features a cyclobutane ring with amino and hydroxyl functional groups, which contribute to its biological activity.

Research indicates that trans-3-amino-2,2-dimethylcyclobutanol hydrochloride may function as an inhibitor of specific protein kinases, particularly PKC-theta. This kinase plays a crucial role in T-cell activation and proliferation, making it a target for therapies aimed at modulating immune responses. The inhibition of PKC-theta can lead to reduced cytokine production, which is beneficial in treating autoimmune diseases and preventing transplant rejection .

Immunomodulatory Effects

- T-cell Activation : The compound has been shown to interfere with T-cell receptor (TCR)-triggered activation, leading to decreased IL-2 production and T-cell proliferation. This property makes it a candidate for therapies targeting autoimmune conditions such as rheumatoid arthritis and multiple sclerosis .

- Cytokine Production : By inhibiting PKC-theta, trans-3-amino-2,2-dimethylcyclobutanol hydrochloride reduces the release of pro-inflammatory cytokines, which can alleviate symptoms in inflammatory diseases .

Case Studies

A study investigated the effects of various PKC inhibitors on T-cell function. Results indicated that compounds similar to trans-3-amino-2,2-dimethylcyclobutanol hydrochloride significantly reduced T-cell proliferation in vitro. These findings suggest potential applications in managing graft-versus-host disease and other immune-mediated disorders .

Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride, and how can reaction conditions be controlled to minimize byproducts?

- Methodological Answer : The synthesis typically involves cyclization of precursors under anhydrous conditions, with reducing agents like lithium aluminum hydride (LiAlH4) to stabilize intermediates. Reaction temperature (<70°C) and pH (acidic for cyclobutanol ring closure) are critical to avoid side products. Thin-layer chromatography (TLC) can monitor reaction progress, as demonstrated in analogous hydrochloride syntheses .

Q. Which spectroscopic techniques are most effective for characterizing trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride, and how should data interpretation be approached?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is essential for confirming the cyclobutane ring structure and trans-configuration. High-resolution mass spectrometry (HRMS) validates molecular weight. For amine and hydroxyl groups, FT-IR (e.g., N-H stretch at ~3300 cm⁻¹) and X-ray crystallography resolve stereochemical ambiguities. Cross-referencing with computational models (DFT) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational modeling for the cyclobutane ring conformation?

- Methodological Answer : Discrepancies often arise from dynamic ring puckering or solvent effects in crystallography. Use variable-temperature NMR to assess conformational flexibility, and compare with DFT-optimized geometries (B3LYP/6-31G* level). If inconsistencies persist, re-evaluate crystallographic refinement parameters (e.g., thermal displacement factors) and solvent inclusion in models .

Q. What strategies are effective for impurity profiling during synthesis, particularly for stereoisomeric byproducts?

- Methodological Answer : Employ reversed-phase HPLC with chiral columns (e.g., Chiralpak AD-H) to separate stereoisomers. Spiking experiments using synthesized impurities (e.g., cis-isomers) and mass-tagged analogs aid identification. For quantification, validate methods via LC-MS/MS with a detection limit ≤0.1% .

Q. How can purification methods be optimized to achieve high-purity (>99.5%) trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride?

- Methodological Answer : Recrystallization in ethanol/water (4:1 v/v) at -20°C minimizes residual solvents. For persistent impurities, use preparative HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water). Monitor purity via differential scanning calorimetry (DSC) to confirm melting point consistency .

Q. How should researchers validate synthetic protocols to ensure reproducibility across laboratories?

- Methodological Answer : Implement a factorial design of experiments (DoE) to test variables (temperature, solvent ratios, catalyst loading). Share raw NMR and HPLC data via open-access repositories for cross-lab validation. Statistical analysis (e.g., ANOVA) identifies critical parameters affecting yield and purity .

Data Contradiction and Experimental Design

Q. What experimental controls are essential when studying the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with buffer solutions (pH 1–10). Use LC-UV to track degradation products, and include a negative control (inert atmosphere) to isolate pH effects. For hydrolytic stability, compare half-life (t½) in deuterated vs. non-deuterated solvents .

Q. How can conflicting solubility data in polar vs. non-polar solvents be reconciled?

- Methodological Answer : Perform phase-solubility studies using the shake-flask method with UV-Vis quantification. Account for protonation states (amine hydrochloride vs. free base) by adjusting pH. Molecular dynamics simulations (e.g., COSMO-RS) predict solvent interactions and guide experimental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.